molecular formula C8H14N2O2S B13212837 4-(1,3-Thiazolidine-4-carbonyl)morpholine

4-(1,3-Thiazolidine-4-carbonyl)morpholine

Cat. No.: B13212837
M. Wt: 202.28 g/mol
InChI Key: WYFRJVROLPDTRO-UHFFFAOYSA-N
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Description

4-(1,3-Thiazolidine-4-carbonyl)morpholine is a heterocyclic organic compound that features a thiazolidine ring fused with a morpholine ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. The presence of both sulfur and nitrogen atoms in its structure enhances its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Thiazolidine-4-carbonyl)morpholine typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to improve yield, purity, and selectivity. Techniques such as multicomponent reactions, click reactions, and green chemistry approaches are employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Thiazolidine-4-carbonyl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and various substituted thiazolidine compounds. These products have diverse applications in medicinal chemistry and organic synthesis .

Mechanism of Action

The mechanism of action of 4-(1,3-Thiazolidine-4-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(1,3-Thiazolidine-4-carbonyl)morpholine include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the thiazolidine and morpholine rings. This dual-ring structure enhances its reactivity and potential for forming various derivatives, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C8H14N2O2S

Molecular Weight

202.28 g/mol

IUPAC Name

morpholin-4-yl(1,3-thiazolidin-4-yl)methanone

InChI

InChI=1S/C8H14N2O2S/c11-8(7-5-13-6-9-7)10-1-3-12-4-2-10/h7,9H,1-6H2

InChI Key

WYFRJVROLPDTRO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CSCN2

Origin of Product

United States

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